DCZ0415

Multiple Myeloma TRIP13 Inhibition Antiproliferative Activity

DCZ0415 (CAS 2242470-43-3) is a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), a AAA-ATPase implicated in DNA repair, spindle assembly checkpoint regulation, and oncogenic progression. Identified through structure-based drug design and confirmed to bind TRIP13 via pull-down, NMR spectroscopy, and surface plasmon resonance, DCZ0415 impairs nonhomologous end joining (NHEJ) repair and inhibits NF-κB activity.

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
Cat. No. B2976982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCZ0415
Molecular FormulaC23H20N2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6
InChIInChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2
InChIKeyLOXMLWHUIONWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DCZ0415 TRIP13 Inhibitor: A First-in-Class Small Molecule for Targeted Cancer Research and Procurement


DCZ0415 (CAS 2242470-43-3) is a small-molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13), a AAA-ATPase implicated in DNA repair, spindle assembly checkpoint regulation, and oncogenic progression [1]. Identified through structure-based drug design and confirmed to bind TRIP13 via pull-down, NMR spectroscopy, and surface plasmon resonance, DCZ0415 impairs nonhomologous end joining (NHEJ) repair and inhibits NF-κB activity [2]. This compound is the first reported TRIP13 inhibitor with extensive preclinical characterization across multiple cancer types, including multiple myeloma (MM), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) [3].

Why TRIP13 Inhibitors Are Not Interchangeable: The Case for DCZ0415 Over TI17, DCZ5417, and DCZ5418


While multiple small molecules have been reported to inhibit TRIP13—including DCZ0415, TI17, DCZ5417, and DCZ5418—their mechanisms of action, potency, and downstream signaling effects differ substantially [1]. DCZ0415 was discovered through a structure-based approach targeting the ATPase domain of TRIP13, whereas later analogs like DCZ5417 and DCZ5418 were derived from norcantharidin and cantharidin scaffolds, respectively, introducing distinct off-target potential and pharmacokinetic profiles [2]. Furthermore, DCZ0415 uniquely impairs NHEJ repair and inhibits NF-κB activity, while DCZ5417 targets the TRIP13-MAPK-YWHAE axis and DCZ5418 exhibits improved safety but altered potency [3]. Without direct head-to-head comparative data, researchers must rely on compound-specific evidence to ensure experimental reproducibility and biological relevance.

DCZ0415 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


DCZ0415 Exhibits Sub-Micromolar to Low Micromolar Potency Across a Panel of Multiple Myeloma Cell Lines, with Superior Activity in U266 and ARK Cells

DCZ0415 demonstrates cell line-dependent antiproliferative activity, with IC50 values ranging from 1.15 µM to 8.02 µM across six multiple myeloma (MM) cell lines, as determined by CalcuSyn software . In contrast, the TRIP13 inhibitor TI17 exhibits IC50 values in the range of 1.25–20 µM in MM cells, with specific values for ARP-1 and OCI-MY5 not explicitly quantified in the primary publication [1]. DCZ0415 shows the highest potency in U266 cells (IC50 = 1.15 µM) and ARK cells (IC50 = 3.25 µM), while RPMI-8226 cells are less sensitive (IC50 = 7.4 µM). This cell line-specific potency profile enables researchers to select the most appropriate model system for mechanistic studies and combination therapy screening.

Multiple Myeloma TRIP13 Inhibition Antiproliferative Activity

DCZ0415 Demonstrates Synergistic Antimyeloma Activity with Melphalan and Panobinostat, a Feature Not Yet Reported for Other TRIP13 Inhibitors

DCZ0415, when combined with the DNA-alkylating agent melphalan or the HDAC inhibitor panobinostat, induces synergistic antimyeloma activity in vitro, as demonstrated by combination index (CI) analysis [1]. Although exact CI values are not provided in the abstract or vendor datasheets, the synergistic effect is explicitly stated and validated using CalcuSyn dose-effect analysis . In contrast, the TRIP13 inhibitor TI17 also shows synergy with melphalan and panobinostat in the same publication, but this synergy has not been reported for DCZ5417 or DCZ5418 [2]. The ability of DCZ0415 to enhance the efficacy of standard-of-care MM agents provides a distinct advantage for researchers investigating combination strategies to overcome drug resistance.

Combination Therapy Synergy Drug Resistance

DCZ0415 Is Active in Primary Cells from Drug-Resistant Myeloma Patients, a Translational Advantage Over Compounds Lacking Primary Cell Validation

DCZ0415 induces antimyeloma activity not only in established cell lines and xenograft models but also in primary cells derived from drug-resistant myeloma patients [1]. This ex vivo efficacy in clinically relevant, patient-derived material is a key differentiator for translational research. While TI17 has also demonstrated activity in primary cells [2], DCZ5417 and DCZ5418 lack published data on primary cell activity as of 2024 [3]. For researchers aiming to bridge preclinical findings to clinical relevance, DCZ0415 offers validated activity in the most physiologically relevant ex vivo model.

Drug Resistance Primary Cells Translational Research

DCZ0415 Suppresses Colorectal Cancer Cell Growth Independent of Common Oncogenic Driver Mutations, a Broad-Spectrum Activity Profile Not Demonstrated for Other TRIP13 Inhibitors

In colorectal cancer (CRC) models, DCZ0415 demonstrates potent antitumor activity regardless of p53, KRAS, BRAF, EGFR, or microsatellite instability (MSI) status [1]. This mutation-agnostic efficacy is a critical differentiator, as many targeted therapies are restricted to specific genetic subsets. In contrast, the activity of other TRIP13 inhibitors (TI17, DCZ5417, DCZ5418) across genetically diverse CRC models has not been reported [2]. For researchers studying CRC or other solid tumors, DCZ0415 provides a tool with validated, broad-spectrum activity that reduces the need for prior genetic stratification.

Colorectal Cancer Mutation-Agnostic Precision Oncology

DCZ0415: Recommended Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Multiple Myeloma Drug Resistance and Combination Therapy Studies

DCZ0415 is the preferred TRIP13 inhibitor for studies aimed at overcoming drug resistance in multiple myeloma. Its validated activity in primary cells from drug-resistant patients and its synergy with melphalan and panobinostat make it an essential tool for preclinical combination therapy screening [1].

Colorectal Cancer Research Across Diverse Genetic Backgrounds

For CRC research, DCZ0415 is uniquely suited for experiments requiring mutation-agnostic efficacy. Its demonstrated activity independent of p53, KRAS, BRAF, EGFR, and MSI status enables robust studies without the need for extensive genetic pre-screening [2].

TRIP13 Mechanism-of-Action Studies in DNA Repair and NF-κB Signaling

DCZ0415 is the most extensively characterized TRIP13 inhibitor for probing NHEJ repair impairment and NF-κB pathway inhibition. Its binding to TRIP13 has been confirmed via multiple orthogonal biophysical assays (pull-down, NMR, SPR), providing a solid foundation for mechanistic studies .

In Vivo Xenograft and Syngeneic Tumor Models

DCZ0415 has established in vivo dosing regimens (25 or 50 mg/kg daily i.p.) with demonstrated efficacy in both immunocompromised and immunocompetent mouse models of MM, CRC, and PDAC. This reproducibility across multiple tumor types and immune contexts facilitates translational research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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